(R)-(-)-3-Hydroxytetrahydrofuran is a versatile chemical scaffold that has garnered significant attention in synthetic organic chemistry due to its presence in various natural products and pharmaceuticals. The compound serves as a key intermediate in the synthesis of a wide range of biologically active molecules and has been utilized in the development of enantioselective synthetic methods. The importance of this compound is highlighted by its application in the synthesis of complex molecules, such as marine epoxylipids and antitumor acetogenins, as well as its use in asymmetric synthesis to produce chiral compounds like atrolactic acid.
(R)-(-)-3-Hydroxytetrahydrofuran is a five-membered cyclic ether with a hydroxyl group attached to the third carbon. The molecule possesses a chiral center at the carbon bearing the hydroxyl group, giving rise to its enantiomeric forms. Structural analysis, including techniques like X-ray crystallography, provides insights into its bond lengths, bond angles, and spatial arrangements of atoms, crucial for understanding its interactions and reactivity. [, , , , , , , , ]
In the field of synthetic organic chemistry, (R)-(-)-3-Hydroxytetrahydrofuran has been employed in the enantioselective synthesis of complex molecules. A notable application is the rapid preparation of marine epoxylipids, which are structurally related and possess significant biological activity1. The compound's ability to be used in various stereoselective transformations underscores its utility in constructing chiral centers, which are crucial in the synthesis of enantiomerically pure pharmaceuticals.
The transformation of (R)-(-)-3-Hydroxytetrahydrofuran into (R)-3-aminotetrahydrofuran represents an advancement in pharmaceutical chemistry. The synthesized amine derivative can be used as a building block for various pharmacologically active compounds. The method described for its synthesis is considered more economical compared to previously reported methods, which is beneficial for large-scale pharmaceutical production2.
In supramolecular chemistry, the ability of hydroxylated bistetrahydrofuran derivatives to complex with metal cations has been explored. Specifically, these compounds have shown high selectivity in forming ligand/metal complexes with calcium ions, which could have implications in the development of novel calcium ionophores with potential antitumor activity3.
The application of (R)-(-)-3-Hydroxytetrahydrofuran in asymmetric synthesis is exemplified by the production of S-(+)-atrolactic acid. The process involves a series of reactions starting with the reaction of (R)-(-)-3-Hydroxytetrahydrofuran with phenylglyoxallyl chloride, followed by treatment with MeLi and basic hydrolysis, resulting in the asymmetric synthesis of the target compound with moderate enantiomeric excess4. This showcases the compound's role in the synthesis of chiral molecules, which is a critical aspect of modern pharmaceutical development.
The synthesis of (R)-(-)-3-hydroxytetrahydrofuran can be achieved through several methods:
(R)-(-)-3-Hydroxytetrahydrofuran participates in various chemical reactions that enhance its utility:
The mechanism of action for (R)-(-)-3-hydroxytetrahydrofuran primarily revolves around its role as a reactive intermediate in synthetic pathways for pharmaceuticals. Its hydroxyl group facilitates nucleophilic attacks in various reactions, making it a versatile building block for constructing more complex molecules.
In biochemical contexts, derivatives formed from this compound may interact with biological targets, contributing to their therapeutic effects. For instance, its derivatives are involved in pathways for drug metabolism and interaction with viral enzymes in antiviral therapies .
Key physical and chemical properties include:
(R)-(-)-3-Hydroxytetrahydrofuran finds extensive applications across various fields:
(R)-(-)-3-Hydroxytetrahydrofuran (systematic name: (R)-oxolan-3-ol) is a chiral, saturated oxygen heterocycle with the molecular formula C₄H₈O₂ and a molecular weight of 88.11 g·mol⁻¹. It exists as a colorless to pale yellow liquid with a density of 1.09 g·mL⁻¹ at 25°C, a boiling point of 181°C, and a refractive index (n₂₀D) of 1.45 [2] [4]. Its stereochemical significance arises from the chiral center at the C3 position, which confers distinct biochemical interactions and physicochemical properties compared to its (S)-enantiomer. The optical rotation is [α]₂₀D = -64° (c = 1, dimethyl sulfoxide), a key identifier for enantiomeric purity [4].
Table 1: Fundamental Physicochemical Properties
Property | Value |
---|---|
Molecular Formula | C₄H₈O₂ |
Molecular Weight | 88.11 g·mol⁻¹ |
Density (25°C) | 1.09 g·mL⁻¹ |
Boiling Point | 181°C |
Refractive Index (n₂₀D) | 1.45 |
Optical Rotation ([α]₂₀D) | -64° (c = 1, dimethyl sulfoxide) |
The tetrahydrofuran ring adopts a puckered conformation, with the C3 hydroxyl group enabling hydrogen bonding and nucleophilic reactivity. This structural motif is critical in natural products (e.g., amphidinolide macrolides) and pharmaceuticals, where stereochemistry dictates biological activity [5].
The synthesis of 3-hydroxytetrahydrofuran has evolved from early chemical methods to modern stereoselective techniques. Initial routes, such as Pariselle’s 1909 cyclization of 3,4-dibromo-1-methoxybutane, provided racemic material but lacked enantiocontrol [2]. Mid-20th-century approaches focused on hydroboration-oxidation of dihydrofurans or dehydrocyclization of 1,2,4-butanetriol using acid catalysts (e.g., p-toluenesulfonic acid) at 180–220°C. While effective for racemic mixtures, enantiopure synthesis remained challenging [2] [9].
A breakthrough emerged with chiral pool utilization, where enantiopure feedstocks like L- or D-malic acid were converted to (S)- or (R)-3-hydroxytetrahydrofuran via esterification, reduction, and cyclodehydration sequences. This yielded optical purities up to 95.8% but involved multi-step routes and expensive reagents [2] [7]. Industrial processes later addressed these limitations. For example, the patent US6359155B1 describes an optimized route:
Table 2: Evolution of Synthetic Methods for 3-Hydroxytetrahydrofuran
Era | Method | Advantages | Limitations |
---|---|---|---|
Early (1909) | Cyclization of dihaloethers | Simple starting materials | Racemic; low yields |
Mid-20th C. | Acid-catalyzed cyclization of butanetriol | Scalable | High temperatures; moderate ee |
Late 20th C. | Chiral pool (malic acid routes) | High ee (≥95%) | Multi-step; costly catalysts |
Modern | Enzymatic reduction of tetrahydrofuran-3-one | >99% ee; green chemistry | Enzyme engineering required |
Recent innovations leverage biocatalysis. Carbonyl reductases (e.g., engineered CmCR from Candida metapsilosis) reduce tetrahydrofuran-3-one to (R)- or (S)-3-hydroxytetrahydrofuran with >99% enantiomeric excess and 500 mM substrate tolerance, using isopropanol for cofactor recycling [7].
(R)-(-)-3-Hydroxytetrahydrofuran serves as a versatile chiral synthon in asymmetric synthesis. Its cyclic ether scaffold and stereogenic center enable efficient incorporation into complex molecules:
Table 3: Applications in Asymmetric Synthesis
Application | Reaction | Stereochemical Outcome |
---|---|---|
Macrolide fragment synthesis | Cobalt-catalyzed Hartung-Mukaiyama cyclization | 2,5-trans-Tetrahydrofuran (99% de) |
Antidiabetic drug synthesis | Nucleophilic displacement of activated derivatives | Retention of configuration |
Polymer electrolytes | Ring-opening polymerization | Chiral side-chain retention |
The compound’s utility in the chiral pool is amplified by its derivatization to advanced intermediates:
CAS No.: 62968-45-0
CAS No.: 135333-27-6
CAS No.:
CAS No.: 67054-00-6
CAS No.: 210643-85-9
CAS No.: 591-81-1